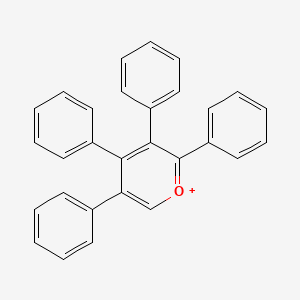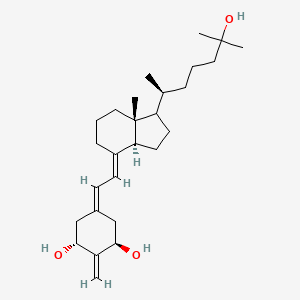
Lobatamide D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lobatamide D is a cytotoxic macrolide isolated from the tunicate Aplidium lobatumThis compound has shown significant antiproliferative effects against various human cancer cell lines, making it a promising candidate for antitumor therapy .
Preparation Methods
The synthesis of Lobatamide D involves several key steps:
Hydroboration of 1,1-disubstituted allene: This step constructs the allylic aryl moiety, including a trisubstituted Z-olefin.
Migita-Kosugi-Stille coupling: This reaction is used to form the allylic aryl moiety.
Zhao macrolactonization: This step involves the formation of the bislactone intermediate under acidic conditions.
Hydrozirconation-iodination of the terminal alkyne: This step is followed by copper-mediated coupling with primary amides
Chemical Reactions Analysis
Lobatamide D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the enamide side chain or the macro-benzolactone core.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives
Scientific Research Applications
Lobatamide D has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of macrolides.
Biology: this compound is used to investigate the biological activity of salicylate enamides.
Medicine: The compound is being explored as a potential antitumor agent due to its ability to inhibit vacuolar-type proton ATPase (V-ATPase), which plays a crucial role in intracellular pH regulation
Industry: This compound and its derivatives are being studied for their potential use in developing new pharmaceuticals
Mechanism of Action
Lobatamide D exerts its effects by inhibiting mammalian vacuolar-type proton ATPase (V-ATPase). This enzyme is an ATP-driven proton pump that regulates intracellular pH. By inhibiting V-ATPase, this compound disrupts the pH balance within cells, leading to cell death. This mechanism is particularly effective against cancer cells, which rely on V-ATPase for survival and proliferation .
Comparison with Similar Compounds
Lobatamide D is structurally similar to other salicylate enamides, such as:
- Lobatamide A
- Lobatamide B
- Lobatamide C
- Salicylihalamide A
- Apicularen A
What sets this compound apart is its unique structure, which includes an additional hydroxyl group compared to Lobatamides A-C. This structural difference contributes to its distinct biological activity and potential as an antitumor agent .
Properties
Molecular Formula |
C27H32N2O9 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
(Z,4Z)-N-[(E)-3-[(9E,12Z)-11,19-dihydroxy-8-(hydroxymethyl)-12-methyl-2,6-dioxo-3,7-dioxabicyclo[13.4.0]nonadeca-1(15),9,12,16,18-pentaen-4-yl]prop-1-enyl]-4-methoxyiminobut-2-enamide |
InChI |
InChI=1S/C27H32N2O9/c1-18-10-11-19-6-3-8-23(32)26(19)27(35)38-20(7-4-14-28-24(33)9-5-15-29-36-2)16-25(34)37-21(17-30)12-13-22(18)31/h3-6,8-10,12-15,20-22,30-32H,7,11,16-17H2,1-2H3,(H,28,33)/b9-5-,13-12+,14-4+,18-10-,29-15- |
InChI Key |
JIRIKJKTSMGHQG-ZBKQNIHQSA-N |
Isomeric SMILES |
C/C/1=C/CC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)OC(/C=C/C1O)CO)C/C=C/NC(=O)/C=C\C=N/OC |
Canonical SMILES |
CC1=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)OC(C=CC1O)CO)CC=CNC(=O)C=CC=NOC |
Synonyms |
lobatamide D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


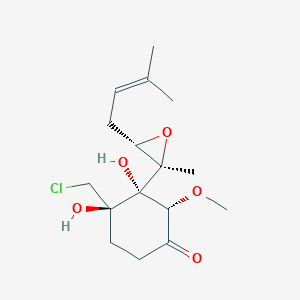
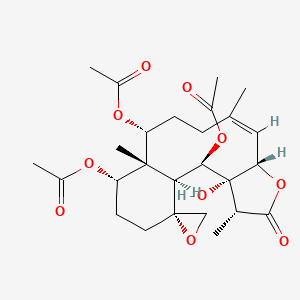
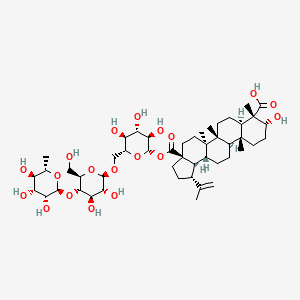
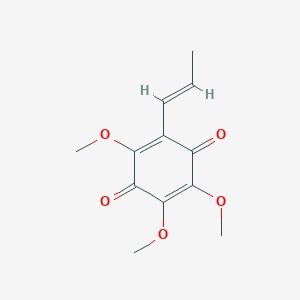
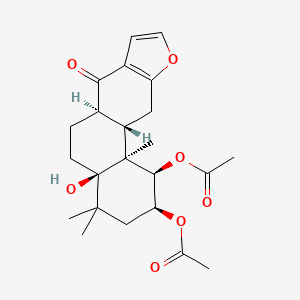
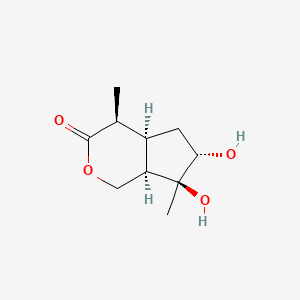
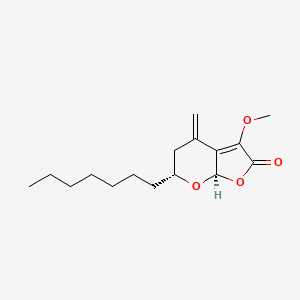
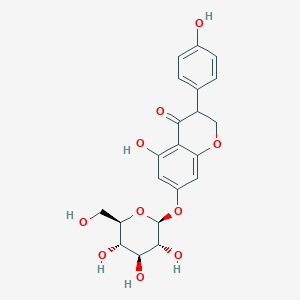
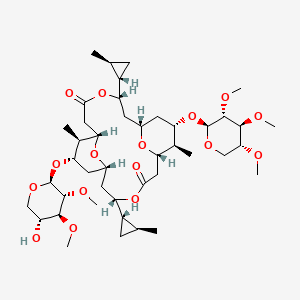
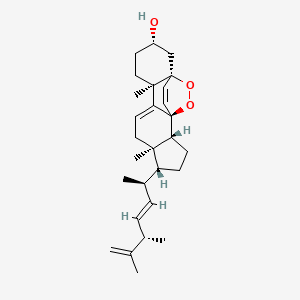
![propan-2-yl (2R,4S,5R)-5-[(1R,2S)-1-acetamido-2-methoxy-2-methylpentyl]-4-[(Z)-prop-1-enyl]pyrrolidine-2-carboxylate](/img/structure/B1244909.png)
